molecular formula C27H26N2O5S B2449383 2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866814-08-6

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2449383
M. Wt: 490.57
InChI Key: SUOWCOLLKSSQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide” is a chemical substance with the molecular formula C27H26N2O5S and a molecular weight of 490.571. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions.



Molecular Structure Analysis

The molecular structure of a compound can be deduced from its molecular formula, C27H26N2O5S1. This formula indicates that the compound contains 27 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom. However, without additional information such as a structural diagram or spectroscopic data, it’s difficult to provide a detailed analysis of the compound’s molecular structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important information about its behavior and reactivity. However, I couldn’t find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Structural and Reaction Studies

Analytical and Material Science Applications

  • Fluorescence Derivatization for HPLC : A study demonstrated the use of a related compound as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC), indicating potential analytical applications for similar compounds (Yoshida et al., 1992).

  • Coordination Complexes for Antioxidant Activity : Investigation into the synthesis of pyrazole-acetamide derivatives and their coordination complexes revealed significant antioxidant activity, suggesting potential therapeutic or protective roles for similar compounds (Chkirate et al., 2019).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled or ingested1. Always follow appropriate safety protocols when working with chemical substances.


Future Directions

The future directions for research on this compound could include exploring its potential applications, investigating its mechanism of action, and studying its physical and chemical properties. However, without more specific information on the compound and its properties, it’s difficult to predict specific future directions.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature and databases.


properties

IUPAC Name

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-19-9-14-24-22(15-19)27(31)25(35(32,33)21-12-10-20(34-3)11-13-21)16-29(24)17-26(30)28-23-8-6-5-7-18(23)2/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOWCOLLKSSQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

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